molecular formula C6H12O B15075314 2-Penten-1-ol, 4-methyl- CAS No. 5362-55-0

2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314
CAS No.: 5362-55-0
M. Wt: 100.16 g/mol
InChI Key: BRYMKDNCWBMHIF-ONEGZZNKSA-N
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Description

(2E)-4-Methyl-2-penten-1-ol is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol with a double bond in the second position and a methyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-Methyl-2-penten-1-ol can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of (2E)-4-Methyl-2-penten-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-Methyl-2-penten-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 4-methylpentan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 4-Methyl-2-pentenal, 4-Methyl-2-pentenoic acid

    Reduction: 4-Methylpentan-1-ol

    Substitution: 4-Methyl-2-pentyl chloride, 4-Methyl-2-pentyl bromide

Scientific Research Applications

(2E)-4-Methyl-2-penten-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (2E)-4-Methyl-2-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes, leading to cell lysis. The compound’s unsaturated nature allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol: A saturated alcohol with similar molecular structure but lacking the double bond.

    4-Methyl-2-pentenoic acid: An unsaturated carboxylic acid derived from the oxidation of (2E)-4-Methyl-2-penten-1-ol.

    4-Methyl-2-pentenal: An unsaturated aldehyde formed through partial oxidation of the compound.

Uniqueness

(2E)-4-Methyl-2-penten-1-ol is unique due to its combination of an unsaturated double bond and a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

5362-55-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-4-methylpent-2-en-1-ol

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3/b4-3+

InChI Key

BRYMKDNCWBMHIF-ONEGZZNKSA-N

Isomeric SMILES

CC(C)/C=C/CO

Canonical SMILES

CC(C)C=CCO

Origin of Product

United States

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